(4S,5S)-1,2-Dithiane-4,5-diol

Descripción general

Descripción

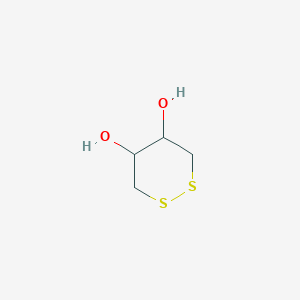

(4S,5S)-1,2-dithiane-4,5-diol is a trans-1,2-dithiane-4,5-diol. It is an enantiomer of a (4R,5R)-1,2-dithiane-4,5-diol.

Actividad Biológica

(4S,5S)-1,2-Dithiane-4,5-diol, also known as trans-4,5-dihydroxy-1,2-dithiane, is an organic compound featuring a six-membered ring that includes two sulfur atoms and two hydroxyl groups. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 152.235 g/mol. It has a melting point ranging from 130°C to 132°C and a boiling point of about 284.9°C at 760 mmHg . The compound's structure is critical for its biological interactions and pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈O₂S₂ |

| Molecular Weight | 152.235 g/mol |

| Melting Point | 130-132 °C |

| Boiling Point | 284.9 °C |

| Density | 1.5 ± 0.1 g/cm³ |

Mechanisms of Biological Activity

Research indicates that this compound may exhibit several biological activities:

Antioxidant Properties : The presence of hydroxyl groups in the structure allows for potential antioxidant activities. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals.

Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens. Its structural similarity to other sulfur-containing compounds known for antimicrobial effects supports this hypothesis.

Therapeutic Potential : Investigations into the therapeutic applications of this compound are ongoing. It has been explored as a precursor in drug development due to its unique chemical properties that may enhance the efficacy of certain therapeutic agents .

Study on Antioxidant Activity

A study assessed the antioxidant capacity of this compound using various assays such as DPPH radical scavenging and ABTS assays. The results indicated that the compound exhibited significant scavenging activity compared to standard antioxidants .

Antimicrobial Evaluation

In vitro tests demonstrated that this compound showed inhibitory effects against specific bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at concentrations comparable to known antimicrobial agents .

Drug Development Applications

The compound has been investigated as a potential agent in the synthesis of more complex molecules for drug development. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it a valuable building block in medicinal chemistry .

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

- Mechanistic Studies : Detailed investigations into the mechanisms by which this compound exerts its biological effects.

- Clinical Trials : Conducting clinical trials to assess its safety and efficacy in therapeutic applications.

- Structural Modifications : Exploring derivatives of this compound to enhance its biological activity and reduce potential toxicity.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research has indicated that (4S,5S)-1,2-Dithiane-4,5-diol exhibits significant antioxidant properties. It interacts with various biological targets such as peroxiredoxins (Prxs), which are crucial for cellular redox regulation. A study demonstrated its binding affinity with Prxs, suggesting potential therapeutic applications in oxidative stress-related diseases .

Role as a Reducing Agent

The compound functions as a reducing agent in biochemical reactions. Its ability to donate electrons makes it useful in synthesizing other compounds and in redox reactions within biological systems. This property is particularly valuable in the development of pharmaceuticals where reduction reactions are necessary .

Protein Stabilization

This compound can stabilize proteins by preventing oxidative damage. It is used in the formulation of protein-based drugs to enhance their stability and efficacy . Case studies have shown that incorporating this compound into protein formulations leads to improved shelf life and activity retention.

Enzyme Interaction Studies

The compound has been utilized in enzyme interaction studies to understand the mechanisms of enzyme function and inhibition. Its interactions with various enzymes have provided insights into enzyme kinetics and dynamics .

Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing novel polymers. Its unique structure allows for the incorporation of sulfur into polymer chains, which can enhance material properties such as elasticity and thermal stability .

Nanomaterials Synthesis

The compound is also explored in the synthesis of nanomaterials. Its ability to form stable complexes with metal ions aids in the preparation of metal sulfides and other nanostructures that have applications in electronics and catalysis .

Data Table: Applications Overview

Propiedades

IUPAC Name |

dithiane-4,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S2/c5-3-1-7-8-2-4(3)6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGMOWHXEQDBBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CSS1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864661 | |

| Record name | 1,2-Dithiane-4,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14193-38-5 | |

| Record name | trans-1,2-Dithiane-4,5-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014193385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,2-dithiane-4,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.